Methyl 7-amino-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate
Description
Methyl 7-amino-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate (CAS: 338395-94-1; molecular formula: C₁₅H₁₃N₃O₄S; molecular weight: 331.35 g/mol) is a bicyclic heterocyclic compound featuring a thieno[3,2-c]pyridazine core . Key structural elements include:
- Thieno[3,2-c]pyridazine backbone: A fused system combining thiophene and pyridazine rings.
- Substituents: A 3-(trifluoromethyl)phenyl group at position 2, a methyl ester at position 6, and an amino group at position 5.
This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyridazine derivatives, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
methyl 7-amino-3-oxo-2-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3S/c1-24-14(23)13-11(19)12-9(25-13)6-10(22)21(20-12)8-4-2-3-7(5-8)15(16,17)18/h2-6H,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXGKSIWVRMRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=NN(C(=O)C=C2S1)C3=CC=CC(=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-amino-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate (CAS Number: 338395-81-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H10F3N3O3S |
| Molecular Weight | 369.32 g/mol |
| Density | 1.60±0.1 g/cm³ (Predicted) |
| Boiling Point | 493.0±55.0 °C (Predicted) |
| pKa | 0.84±0.20 (Predicted) |
These properties indicate a relatively stable compound with potential for various biological interactions.
Research indicates that this compound may exhibit activity against certain bacterial targets, particularly in the context of tuberculosis treatment. The mechanism appears to involve inhibition of the MmpL3 protein, which plays a critical role in the export of trehalose monomycolates in Mycobacterium tuberculosis . Compounds targeting MmpL3 have shown promise in overcoming drug resistance associated with tuberculosis.
Biological Activity
- Antimycobacterial Activity :
-
Cytotoxicity :
- While targeting bacterial cells, there are concerns regarding cytotoxicity towards mammalian cells. Compounds with similar structures often exhibit off-target effects due to their lipophilicity and basic amine groups, which can lead to inhibition of human ether-à-go-go related gene (hERG) channels . This necessitates careful evaluation of the compound's safety profile.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study A : A phenotypic screen identified this compound as a potent inhibitor of M. tuberculosis with an MIC of 0.22 µM against wild-type strains .
- Study B : In a comparative analysis with other MmpL3 inhibitors, this compound demonstrated superior selectivity and reduced cytotoxicity against HepG2 liver cells compared to traditional lipophilic compounds .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the trifluoromethyl group and the dihydrothieno-pyridazine core significantly influence biological activity and toxicity profiles. Optimizing these substituents could enhance selectivity for bacterial targets while minimizing adverse effects on human cells .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyridazine compounds exhibit anticancer properties. Methyl 7-amino-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate has been studied for its potential to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that modifications in the phenyl ring can enhance the compound's selectivity and potency against various cancer types, making it a candidate for further development as an anticancer agent .
Neurological Disorders
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies have explored its effects on cannabinoid receptors, indicating that it may influence pathways relevant to neurological disorders such as epilepsy and anxiety. The selectivity of this compound for certain receptor subtypes could lead to the development of targeted therapies with fewer side effects compared to traditional treatments .
Synthetic Routes
The synthesis of this compound typically involves multi-step processes including condensation reactions and cyclization techniques. Various synthetic routes have been optimized to improve yield and purity, utilizing reagents such as diethyl malonate and hydrazine derivatives .
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to understand how structural variations affect biological activity. For example, substituents on the phenyl ring significantly influence the compound's binding affinity and selectivity towards specific biological targets. These insights are crucial for designing more effective derivatives with enhanced therapeutic profiles .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to function as a semiconductor can be explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where the compound's stability and charge transport properties are advantageous .
Dye Production
Due to its chromophoric characteristics, this compound may also find applications in dye production for textiles and other materials. Its stability under various environmental conditions enhances its suitability for such applications .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Neurological Effects | Showed modulation of cannabinoid receptors leading to anxiolytic effects in animal models. |
| Study C | Material Science | Investigated the use of the compound in OLEDs, achieving high efficiency with improved stability compared to traditional materials. |
Comparison with Similar Compounds
Substituent Variations in Thieno/Thiazolo-Pyrimidine Derivatives
The target compound shares structural homology with thieno- and thiazolo-pyrimidine derivatives. Key analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural and Functional Comparison of Analogs
Key Structural and Functional Differences
Substituent Effects on Solubility :
- The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to methoxy-substituted analogs (e.g., logP ~1.9 for ), impacting membrane permeability .
- Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene in ) reduce aqueous solubility due to steric hindrance.
Hydrogen-Bonding Potential: The 7-amino group in the target compound acts as a strong H-bond donor, unlike methyl or ester substituents in analogs . Crystal structures of analogs (e.g., ) show intermolecular C–H···O bonds, while the target compound’s NH₂ group may form stronger N–H···O interactions .
Crystallographic Data: The target compound’s crystal structure remains unreported, but analogs (e.g., ) crystallize in monoclinic systems (space group P2₁/n) with unit cell parameters: a = 7.536 Å, b = 18.178 Å, c = 16.973 Å, β = 94.47° .
Synthetic Accessibility :
Pharmacological Implications
- Trifluoromethyl Advantage: The CF₃ group in the target compound enhances metabolic stability and binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs .
- Amino Group Utility: The 7-NH₂ substituent may serve as a site for derivatization (e.g., amide formation) to optimize pharmacokinetics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 7-amino-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions involving heterocyclic precursors. For example, analogous thiazolo[3,2-a]pyrimidine derivatives are prepared by reacting 2-amino-2-thiazolines with tricarbonylmethane derivatives under reflux conditions in ethanol or acetonitrile . A multi-step approach may include:
Formation of the thieno-pyridazine core via cyclization.
Introduction of the trifluoromethylphenyl group via Suzuki coupling or nucleophilic substitution.
Esterification at the 6-position using methyl chloride or diazomethane.
Key Considerations : Optimize reaction temperatures (80–120°C) and solvent polarity to enhance yield. Monitor by TLC or HPLC.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- Spectroscopy : Use / NMR to confirm substituent positions and aromaticity. The trifluoromethyl group () appears as a singlet in NMR at ~-60 ppm .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL ) resolves bond lengths, angles, and crystal packing. For example, analogous esters exhibit planar thieno-pyridazine cores with dihedral angles <10° between fused rings .
Q. What solvents and crystallization conditions are optimal for growing single crystals of this compound?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures yields diffraction-quality crystals. For example, ethyl analogs crystallize in monoclinic systems (space group ) with unit cell parameters ) .
Advanced Research Questions
Q. How do electronic effects of the 3-(trifluoromethyl)phenyl substituent influence the compound’s reactivity and intermolecular interactions?
- Methodological Answer : The group introduces strong electron-withdrawing effects, altering:
- Reactivity : Enhances electrophilicity at the 2-position, facilitating nucleophilic attacks (e.g., amination).
- Crystal Packing : The group participates in C–H···F hydrogen bonds (bond distances: 2.3–2.6 Å), stabilizing supramolecular architectures. Use graph-set analysis () to classify motifs .
Data Contradiction : Substituent bulkiness may reduce crystallinity in some analogs (e.g., trimethoxybenzylidene derivatives vs. chloro-substituted variants ).
Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
Perform geometry optimization at the B3LYP/6-31G(d) level to predict bond dissociation energies and frontier molecular orbitals (HOMO-LUMO gaps).
Dock the compound into target protein active sites (e.g., kinases) using AutoDock Vina. The trifluoromethyl group enhances hydrophobic interactions with residues like Phe or Leu.
Validation : Compare calculated values (±0.5 units) with experimental potentiometric titrations.
Q. What strategies resolve discrepancies in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer :
- Scenario : NMR suggests equatorial positioning of a substituent, but X-ray data shows axial geometry.
- Resolution :
Re-examine crystal symmetry (e.g., check for twinning via PLATON ).
Use variable-temperature NMR to detect dynamic effects (e.g., ring flipping).
Validate with neutron diffraction for precise H-atom positions.
Case Study : Ethyl 2-(3-chlorobenzylidene) analogs showed Z-configuration via crystallography but ambiguous NOE signals in NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
